1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure, characterized by the presence of bromomethyl, methylthio, and chloropropanone groups
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the methylthio group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylthio group may also play a role in the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds to 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one include:
1-(3-(Chloromethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one: This compound has a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and applications.
1-(3-(Bromomethyl)-4-(ethylthio)phenyl)-3-chloropropan-2-one: The presence of an ethylthio group instead of a methylthio group can influence the compound’s chemical properties and biological activity.
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-bromopropan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12BrClOS |
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Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(4-9(11)6-12)5-10(14)7-13/h2-4H,5-7H2,1H3 |
InChI Key |
CKLSRYIASWTPKN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)CC(=O)CCl)CBr |
Origin of Product |
United States |
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